molecular formula C8H13N3O6 B3047944 Doranidazole CAS No. 149838-23-3

Doranidazole

Cat. No.: B3047944
CAS No.: 149838-23-3
M. Wt: 247.21 g/mol
InChI Key: FIITXXIVUIXYMI-RQJHMYQMSA-N
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Description

Doranidazole, also known as PR-350, is a hypoxic radiosensitizer derived from 2-nitroimidazole. It is designed to reduce neurotoxicity due to its inability to cross the blood-brain barrier. This compound has shown promising potential in enhancing the effects of radiation therapy, particularly under hypoxic conditions, which are commonly found in various types of tumors .

Preparation Methods

The synthesis of doranidazole involves several steps, starting with the preparation of the 2-nitroimidazole core. The synthetic route typically includes the following steps:

    Alkylation: The attachment of an alkyl group to the imidazole ring.

Industrial production methods for this compound are not extensively documented, but they likely involve optimization of these steps to ensure high yield and purity .

Chemical Reactions Analysis

Doranidazole undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced under hypoxic conditions, which is crucial for its radiosensitizing effect.

    Substitution: The hydroxyl groups in the alkyl chain can participate in substitution reactions.

    Oxidation: The compound can undergo oxidation, although this is less common in its typical applications.

Common reagents used in these reactions include reducing agents like sodium dithionite and oxidizing agents like hydrogen peroxide. The major products formed depend on the specific reaction conditions but generally involve modifications to the nitroimidazole core or the alkyl chain .

Scientific Research Applications

Doranidazole has a wide range of applications in scientific research:

    Chemistry: Used as a radiosensitizer in studies involving radiation chemistry.

    Biology: Investigated for its effects on hypoxic cells and its potential to enhance the efficacy of radiation therapy.

    Medicine: Undergoing clinical trials for its use in treating various cancers, including pancreatic and glioblastoma, by enhancing the effects of radiation therapy.

Mechanism of Action

Doranidazole exerts its effects by enhancing the sensitivity of hypoxic cells to radiation. Under low oxygen conditions, the nitro group of this compound is reduced, leading to the formation of reactive intermediates that damage cellular components, particularly DNA. This enhances the cytotoxic effects of radiation on hypoxic tumor cells, which are typically more resistant to radiation therapy .

Comparison with Similar Compounds

Doranidazole is unique among radiosensitizers due to its specific design to avoid crossing the blood-brain barrier, reducing neurotoxicity. Similar compounds include:

This compound’s unique properties make it a valuable compound in the development of safer and more effective radiosensitizers for cancer therapy.

Properties

IUPAC Name

(2R,3S)-3-[(2-nitroimidazol-1-yl)methoxy]butane-1,2,4-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O6/c12-3-6(14)7(4-13)17-5-10-2-1-9-8(10)11(15)16/h1-2,6-7,12-14H,3-5H2/t6-,7+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIITXXIVUIXYMI-RQJHMYQMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=N1)[N+](=O)[O-])COC(CO)C(CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN(C(=N1)[N+](=O)[O-])CO[C@@H](CO)[C@@H](CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3048817
Record name Doranidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3048817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149838-23-3, 161903-10-2
Record name Doranidazole [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149838233
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PR-69
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0161903102
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Doranidazole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB17304
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Doranidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3048817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PR-69
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4BLU68P76A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name DORANIDAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/911XR034RX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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